(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine
Description
Significance of the Indoline (B122111) Core in Natural Products and Synthetic Chemistry
The indoline nucleus, characterized by a fused benzene (B151609) and pyrrolidine (B122466) ring system, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its structural rigidity and the presence of a nitrogen atom provide a versatile platform for the development of biologically active molecules.
Table 1: Examples of Pharmacological Activities of Indoline Derivatives
| Pharmacological Activity | Description |
| Anticancer | Indoline-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and kinase inhibition. |
| Antibacterial | The indoline scaffold is present in molecules with activity against a range of bacterial strains, offering a template for the development of new anti-infective agents. |
| Anti-inflammatory | Derivatives of indoline have demonstrated the ability to modulate inflammatory pathways, suggesting their potential in treating inflammatory disorders. |
| Antioxidant | The electron-rich nature of the indoline ring system contributes to the antioxidant properties of some of its derivatives, which can help mitigate oxidative stress. |
The synthetic versatility of the indoline core allows for the introduction of a wide array of functional groups at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has made it a valuable building block in the synthesis of complex natural products and novel therapeutic agents.
Overview of (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine within the Indoline Family of Compounds
This compound is a specific derivative of the indoline scaffold, featuring a methyl group on the nitrogen atom of the indoline ring and a methanamine (-CH2NH2) substituent at the 5-position. While dedicated research on this exact molecule is limited in publicly available literature, its structure places it firmly within the class of aminomethylated indolines.
The synthesis of its immediate precursor, (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been reported. This synthesis typically involves the introduction of a protected aminomethyl group onto the indoline ring, followed by deprotection. The target compound, this compound, can then be logically derived through N-methylation of the indoline nitrogen.
The presence of the aminomethyl group introduces a basic center and a potential point for further functionalization, making it an interesting, albeit understudied, building block for more complex molecules. Its structural similarity to other biologically active aminomethylated heterocycles suggests potential for investigation in various therapeutic areas.
Historical Context of Aminomethylated Indolines in Academic Investigations
The synthesis of aminomethylated indoles and their reduced indoline counterparts has historical roots in the development of the Mannich reaction. Discovered by German chemist Carl Mannich in 1912, this reaction is a fundamental tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group. youtube.comwikipedia.org
The electron-rich nature of the indole (B1671886) and indoline ring systems makes them suitable substrates for electrophilic substitution reactions, including aminomethylation. Early academic investigations into the functionalization of these heterocycles often employed variations of the Mannich reaction to introduce aminomethyl groups. This reaction typically involves the condensation of an amine, an aldehyde (commonly formaldehyde), and a compound with an active hydrogen atom, in this case, the indoline. uobaghdad.edu.iq
Over the decades, synthetic methodologies have evolved, providing more controlled and efficient ways to introduce the aminomethyl moiety onto the indoline scaffold. These advancements have been crucial in enabling the exploration of the structure-activity relationships of this class of compounds in various research contexts. The study of aminomethylated indolines continues to be an active area of research, driven by the quest for novel compounds with unique chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-2,3-dihydroindol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-3,6H,4-5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBSHOZNEJRWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828242-01-9 | |
| Record name | (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization of 1 Methyl 2,3 Dihydro 1h Indol 5 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of the analogue compound, (2,3-dihydro-1H-indol-5-yl)methanamine, provides characteristic signals corresponding to the protons in the molecule. mdpi.com In the target compound, (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine, the introduction of a methyl group on the indole (B1671886) nitrogen would lead to an additional singlet in the upfield region of the spectrum, typically around 2.7-3.0 ppm. Furthermore, the N-methyl group would likely cause a downfield shift of the adjacent methylene (B1212753) protons at position C2.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.1 | d | 1H | H-7 |
| ~7.0 | s | 1H | H-4 |
| ~6.6 | d | 1H | H-6 |
| ~3.8 | s | 2H | -CH₂-NH₂ |
| ~3.3 | t | 2H | H-2 |
| ~2.9 | t | 2H | H-3 |
| ~2.8 | s | 3H | N-CH₃ |
Note: This is a predicted table based on the analogue and general chemical shift knowledge.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the unmethylated analogue, (2,3-dihydro-1H-indol-5-yl)methanamine, distinct signals are observed for each carbon atom. mdpi.com In this compound, the N-methyl group would introduce a new signal in the aliphatic region, typically around 30-35 ppm. The carbons of the dihydroindole ring, particularly C2 and C7a, would also experience shifts due to the electronic effect of the N-methyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~152 | C-7a |
| ~131 | C-5 |
| ~128 | C-3a |
| ~127 | C-4 |
| ~125 | C-7 |
| ~109 | C-6 |
| ~55 | C-2 |
| ~46 | -CH₂-NH₂ |
| ~32 | N-CH₃ |
Note: This is a predicted table based on the analogue and general chemical shift knowledge.
2D NMR Techniques (COSY, HSQC, HMBC) in Structural Confirmation
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between adjacent protons. For instance, the triplet for the H-2 protons would show a correlation with the triplet for the H-3 protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments listed in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the N-methyl protons showing a correlation to the C-2 and C-7a carbons, and the benzylic protons of the aminomethyl group showing correlations to C-4, C-5, and C-6, thus confirming the substitution pattern of the aromatic ring.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For the analogue (2,3-dihydro-1H-indol-5-yl)methanamine, the calculated mass for the protonated molecule [M+H]⁺ is 149.1073, with an experimental value found at m/z 149.1067. mdpi.com For this compound (C₁₀H₁₄N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 163.1230 |
Note: This is a predicted table based on the molecular formula.
Fragmentation Pathways and Structural Interpretation
The fragmentation pattern observed in a mass spectrum provides valuable information about the structure of a molecule. For this compound, the molecular ion peak would be observed, and its fragmentation would likely proceed through several key pathways. A primary fragmentation would be the loss of the aminomethyl group (•CH₂NH₂) via benzylic cleavage, resulting in a stable indolinyl cation. Another characteristic fragmentation would involve the cleavage of the dihydroindole ring. The presence of the N-methyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃). A detailed analysis of these fragmentation pathways is essential for the unambiguous identification of the compound.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Studies of 1 Methyl 2,3 Dihydro 1h Indol 5 Yl Methanamine Derivatives
Design Principles for N-Methylindoline-5-methanamine Analogues
The design of analogues based on the N-methylindoline-5-methanamine scaffold is guided by systematic structural modifications to probe and optimize interactions with biological targets. These modifications typically focus on three key regions of the molecule: the primary amine, the indoline (B122111) ring system, and the N1-methyl group.
Modifications at the Primary Amine Moiety
The primary amine group at the 5-position of the indoline ring is a critical determinant of activity, often serving as a key interaction point with target proteins. Structure-activity relationship studies have explored various modifications to this moiety to enhance potency and selectivity. For instance, in the development of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), the primary amine of related indolin-5-yl derivatives was transformed into a cyclopropanamine. This structural constraint can reduce the conformational freedom of the molecule, which may lead to a more favorable binding entropy and enhanced affinity for the target. nih.govresearchgate.net The introduction of such rigid structures helps to orient the functional groups in an optimal position for interaction within a receptor's binding site. researchgate.net
Further derivatization of the amine can also modulate the compound's physicochemical properties, such as basicity and hydrogen bonding capacity, which are crucial for molecular recognition.
Substituent Effects on the Indoline Ring System
The aromatic portion of the indoline ring system is a prime target for substitution to fine-tune the electronic and steric properties of the molecule. The position and nature of substituents can dramatically influence biological activity.
Studies on related 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues have shown that substitutions on the indoline ring significantly impact receptor affinity and selectivity. For example, introducing substituents such as 5-Me, 5-OMe, 5-Br, 6-NH2, and 6-NO2 generally reduces binding affinity for melatonin (B1676174) receptors, suggesting that hydrophobic interactions are a key factor in the binding of the unsubstituted indoline moiety. nih.gov
In other classes of indole-based compounds, the electronic nature of substituents is critical. beilstein-journals.org The introduction of electron-donating or electron-withdrawing groups can alter the nucleophilicity and reactivity of the ring, influencing how it interacts with target macromolecules. beilstein-journals.orgresearchgate.net For instance, methoxy (B1213986) group substitutions have been shown to be favorable in some contexts, while halogen substitutions can lead to increased potency in others. researchgate.net
The following table summarizes the observed effects of various substituents on the indoline ring in related compound series.
| Substituent | Position | Observed Effect on Activity | Reference |
| Methyl (Me) | 5 | Reduced MT2 receptor affinity | nih.gov |
| Methoxy (OMe) | 5 | Reduced MT2 receptor affinity | nih.gov |
| Bromo (Br) | 5 | Reduced MT2 receptor affinity | nih.gov |
| Amino (NH2) | 6 | Reduced MT2 receptor affinity | nih.gov |
| Nitro (NO2) | 6 | Reduced MT2 receptor affinity | nih.gov |
| Methoxy (OMe) | 7 | Favorable for certain enzyme inhibition | researchgate.net |
| Fluoro (F) | Various | More potent than chlorine substitution in some series | researchgate.net |
Alterations at the N1-Methyl Group
The N1-methyl group of the indoline core also plays a significant role in defining the SAR profile. This group can influence the molecule's conformation and its interaction with hydrophobic pockets in a binding site. In studies of various indole-based inhibitors, substitutions at the nitrogen atom are often limited to methyl or other small, flexible groups. mdpi.com This is because a rigid indole (B1671886) backbone combined with a small N-substituent may allow for better penetration and fit within the target's binding cavity. mdpi.com
Replacing the N1-methyl group with larger substituents, such as a benzyl (B1604629) group, can alter the compound's properties and interactions. mdpi.com However, such modifications can also lead to steric clashes within a constrained binding site, potentially reducing activity. The optimal size and nature of the N1-substituent are therefore highly dependent on the specific topology of the target protein.
Influence of Structural Modifications on Biological Interaction Profiles
Structural changes to the (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine scaffold directly impact how these molecules interact with their biological targets. These interactions are often studied through receptor binding assays and structural biology techniques to gain mechanistic insights.
Mechanistic Insights from Receptor Binding Studies (e.g., RCAR/PYR/PYL in plants)
Derivatives of this compound have been identified as structures that interact with the RCAR/PYR/PYL family of receptor proteins in plants. mdpi.com These receptors are key components in the signaling pathway of the plant hormone abscisic acid (ABA), which regulates processes like seed germination and responses to environmental stress. nih.govmdpi.com
The RCAR/PYR/PYL receptors are small soluble proteins that, upon binding ABA, undergo a conformational change. proteopedia.org This change involves the closing of a "gate" and "latch" loop over the binding pocket, creating a surface for interaction with and inhibition of downstream protein phosphatases 2C (PP2Cs). mdpi.comproteopedia.org This "gate-latch-lock" mechanism is central to ABA signal transduction. proteopedia.org Indoline-based compounds can act as agonists or antagonists by mimicking the binding of ABA within the receptor's internal cavity. mdpi.com The affinity of these synthetic ligands for the RCAR/PYR/PYL receptors can be comparable to or even exceed that of the natural hormone ABA. mdpi.com
Elucidation of Molecular Recognition Elements
The interaction between indoline derivatives and receptors like RCAR/PYR/PYL is governed by specific molecular recognition elements. The binding of the natural ligand, ABA, provides a template for understanding these interactions. The ABA binding pocket accommodates the hormone through a combination of hydrophobic interactions and hydrogen bonds. mdpi.comresearchgate.net
Hydrophobic Interactions : The cyclohexene (B86901) ring and isoprene (B109036) unit of ABA engage in non-polar interactions with hydrophobic residues in the receptor's pocket. mdpi.com The indoline ring of the synthetic analogues is thought to mimic these interactions, fitting into the same hydrophobic space. researchgate.net
Hydrogen Bonding : The polar functional groups of ABA, such as its carboxyl and hydroxyl groups, form a network of hydrogen bonds with polar residues and water molecules within the binding site. researchgate.net A conserved lysine residue, in particular, directly interacts with ABA. researchgate.net The primary amine moiety of the this compound scaffold is positioned to form similar crucial hydrogen bonds, anchoring the molecule within the active site.
By systematically modifying the indoline scaffold, researchers can map these molecular recognition elements and design more potent and selective ligands for specific biological targets.
In-Depth Analysis of Computational Chemistry in SAR Elucidation of this compound Derivatives Remains Largely Undocumented in Public Research
A thorough review of scientific literature reveals a significant gap in publicly available research concerning the specific application of computational chemistry to elucidate the Structure-Activity Relationship (SAR) of this compound derivatives. While the individual components of this subject—the indoline scaffold and computational chemistry techniques—are extensively studied in medicinal chemistry, their combined focus on this particular compound and its analogs is not well-documented in published papers, patents, or academic databases.
The indoline core, a saturated version of the indole ring system, is a recognized privileged scaffold in drug discovery, appearing in numerous biologically active compounds. Similarly, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling are standard tools in modern drug design to predict the biological activity of chemical compounds and to understand their interactions with biological targets. However, the application of these powerful in silico techniques to the SAR of this compound derivatives has not been a prominent subject of published research.
Consequently, a detailed article structured around the specific outline provided by the user, which includes subsections on QSAR modeling, molecular docking and dynamics simulations, and pharmacophore modeling and virtual screening for this exact chemical class, cannot be generated with scientific accuracy and adherence to factual, verifiable data. Crafting such an article would necessitate fabricating research findings, data tables, and detailed discussions, which falls outside the scope of providing factual and reliable information.
Researchers and industry professionals interested in the computational SAR of this compound derivatives may find it necessary to conduct novel research in this area. Such studies would likely contribute valuable insights to the field of medicinal chemistry, given the importance of the indoline scaffold and the power of computational approaches in drug discovery.
Mechanistic Investigations of Biological Interactions Involving N Methylindoline 5 Methanamine Scaffolds Excluding Clinical Studies
In Vitro Biological Screening Paradigms for Indoline (B122111) Derivatives
In vitro screening serves as the foundational step in characterizing the biological activity of novel chemical entities. For indoline derivatives, these paradigms range from highly specific assays targeting isolated proteins to more complex cell-based systems that evaluate effects on entire cellular pathways.
Target-specific assays are designed to measure the direct interaction of a compound with an isolated biological target, such as an enzyme or a receptor. Indoline and its related derivatives have been extensively evaluated using such systems, revealing a wide array of activities.
One prominent area of investigation is enzyme inhibition . A series of indoline-based compounds were identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade relevant to inflammation. nih.govacs.org In enzymatic assays, the indoline derivative 43 showed notable inhibitory activity against isolated human recombinant 5-LOX with a half-maximal inhibitory concentration (IC₅₀) of 0.45 µM. nih.gov Further optimization led to compound 73 , which demonstrated potent dual inhibition with IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.govacs.org Similarly, other indole (B1671886) and indolinone derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com For instance, an indole-thiazolidine-2,4-dione derivative, compound 5w , exhibited an IC₅₀ value of 11.2 μM against mushroom tyrosinase. nih.gov
Another significant application of target-specific assays is in determining receptor antagonism . A series of indoline derivatives were designed and evaluated as selective α1A-adrenergic receptor (α1A-AR) antagonists. nih.gov In cell-based calcium assays measuring receptor function, compound (R)-14r and (R)-23l emerged as highly potent and selective α1A-AR antagonists, with IC₅₀ values of 2.7 nM and 1.9 nM, respectively. nih.gov Their selectivity for the α1A subtype over α1B and α1D subtypes was significantly better than the marketed drug silodosin. nih.gov
The inhibitory activity of indoline scaffolds has also been demonstrated against various protein kinases. Certain 4,6-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives featuring an indoline ring were evaluated for their activity against Bruton's tyrosine kinase (BTK), with some compounds showing potent inhibition. researchgate.net Furthermore, indolin-2-one based molecules have been assessed as inhibitors of kinases crucial to cancer progression, such as VEGFR-2, EGFR, and cyclin-dependent kinases (CDKs). mdpi.com
Table 1: Target-Specific Inhibition by Indoline and Analogue Scaffolds| Compound/Derivative Class | Target | Assay Type | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Indoline Derivative 73 | 5-Lipoxygenase (5-LOX) | Enzymatic Assay | 0.41 µM | nih.govacs.org |
| Indoline Derivative 73 | Soluble Epoxide Hydrolase (sEH) | Enzymatic Assay | 0.43 µM | nih.govacs.org |
| Indole-Thiazolidinone 5w | Mushroom Tyrosinase | Enzymatic Assay | 11.2 µM | nih.gov |
| Indoline Derivative (R)-14r | α1A-Adrenergic Receptor | Cell-Based Calcium Assay | 2.7 nM | nih.gov |
| Indoline Derivative (R)-23l | α1A-Adrenergic Receptor | Cell-Based Calcium Assay | 1.9 nM | nih.gov |
| Indolin-2-one Derivative 9 | VEGFR-2 | Enzymatic Assay | 56.74 nM | mdpi.com |
| Indolin-2-one Derivative 9 | CDK-2 | Enzymatic Assay | 9.39 nM | mdpi.com |
Cell-based assays provide a more holistic view of a compound's biological effect within a native cellular environment. These assays are crucial for identifying modulators of complex cellular processes like cell division and survival.
A key mechanism of action identified for certain indoline derivatives is the inhibition of tubulin polymerization . One study identified an indoline derivative, compound 9d , as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.4 µM, targeting the colchicine (B1669291) binding site. nih.gov This disruption of microtubule dynamics leads to potent antiproliferative effects. The compound was tested against a panel of cancer cell lines, demonstrating significant cytotoxicity. nih.gov For instance, it inhibited the growth of MGC-803 gastric cancer cells and Kyse450 esophageal cancer cells with IC₅₀ values of 1.84 µM and 1.49 µM, respectively. nih.gov
The antiproliferative effects of indoline scaffolds have been widely documented across various cancer cell lines. Novel hybrids of indole and 3-hydrazinoindolin-2-one were synthesized and evaluated for their cytotoxicity against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cell lines. tandfonline.com One N-propylindole derivative, 6n , was particularly active against MCF-7 cells, with an IC₅₀ of 1.04 µM. tandfonline.com Similarly, novel indoline spiro derivatives were screened by the National Cancer Institute (NCI), with compound 3 showing high growth inhibition against non-small cell lung cancer (HCI-H522) and melanoma (LOX IMVI) cell lines. tandfonline.com Cell-based assays also confirmed the activity of 5-LOX inhibitors; indoline derivative 43 reduced 5-LOX product levels in activated human polymorphonuclear leukocytes with an IC₅₀ of 1.38 µM. nih.gov
Table 2: Antiproliferative Activity of Indoline Derivatives in Cell-Based Assays| Compound/Derivative | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Indoline Derivative 9d | MGC-803 | Gastric Cancer | 1.84 µM | nih.gov |
| Indoline Derivative 9d | Kyse450 | Esophageal Cancer | 1.49 µM | nih.gov |
| Indoline Derivative 9d | A549 | Lung Cancer | 6.82 µM | nih.gov |
| N-propylindole Derivative 6n | MCF-7 | Breast Cancer | 1.04 µM | tandfonline.com |
Biochemical Pathways Modulated by (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine Analogues
Beyond initial screening, research delves into the specific biochemical pathways affected by these compounds. This involves tracing downstream signaling cascades and identifying the precise molecular interactions that drive the observed biological effects.
The interaction of a compound with its primary target often triggers a cascade of downstream signaling events. For antiproliferative indoline derivatives, a common modulated pathway is apoptosis, or programmed cell death. Mechanistic studies on the cytotoxic indole-indolinone hybrid 6n revealed that it induced a significant decrease in the G2/M phase cell population and a 19-fold increase in early and late apoptosis. tandfonline.com This was accompanied by the increased expression of pro-apoptotic proteins such as caspase-3, caspase-9, cytochrome C, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. tandfonline.com These findings delineate a clear mechanism where the compound initiates the intrinsic apoptotic pathway.
In other biological contexts, such as plant biology, indole derivatives are known to activate signaling pathways related to defense and growth. For instance, melatonin (B1676174), an indoleamine, can bolster plant resistance to pathogens by activating Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn leads to the expression of numerous plant protection genes. frontiersin.orgnih.gov
Understanding the precise interaction between a ligand and its protein target at the molecular level is crucial for rational drug design. This is often achieved through a combination of biophysical techniques and computational modeling. The effect of adding a methyl group, a key feature of this compound, is highly context-dependent but can significantly enhance binding affinity if it occupies a suitable hydrophobic pocket in the protein's binding site. nih.gov
Molecular docking studies have provided significant insights into how indoline derivatives bind to their targets. For the tubulin inhibitor 9d , modeling suggested it binds tightly into the colchicine binding site of tubulin, explaining its mechanism of action. nih.gov For the 5-LOX inhibitor 43 , docking studies indicated that its indoline moiety is positioned near the catalytic iron atom in the enzyme's active site, forming van der Waals interactions with surrounding hydrophobic residues like leucine (B10760876) and phenylalanine, thereby blocking substrate access. acs.org
Biophysical methods further confirm these interactions. The binding of an indoline-thiazolidinone derivative to tyrosinase was studied using fluorescence quenching and circular dichroism (CD) spectra. nih.gov The results indicated that the compound binds to tyrosinase through a static process that induces conformational changes in the enzyme's microenvironment. nih.gov These detailed interaction models are fundamental to understanding the structure-activity relationships that govern the potency and selectivity of these compounds. mdpi.com
Role of Indoline Derivatives in Plant Biology and Agricultural Science
Indole derivatives are of profound importance in plant biology, functioning as key signaling molecules and growth regulators. benthamdirect.com The most well-known are the auxins, such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), which are phytohormones that regulate a vast array of processes including cell division, root formation, fruit development, and stress responses. frontiersin.orgnih.gov
The structural scaffold of this compound is particularly relevant in this context. Research has identified di-N,1-substituted 1-(indolin-5-yl)methanamines as promising structures that interact with the RCAR/(PYR/PYL) family of receptor proteins. mdpi.com These receptors are central to the signaling pathway of abscisic acid (ABA), a critical plant hormone involved in managing abiotic stress, particularly drought. Some indolinylmethyl sulfonamides have shown a binding affinity for these wheat receptors that is comparable to or even exceeds that of ABA itself, highlighting their potential as agents to enhance crop resilience. mdpi.com
Furthermore, indole compounds contribute to plant defense mechanisms. nih.gov Volatile indole released by plants can enhance immunity against herbivorous insects. frontiersin.org Indole derivatives also possess inherent antimicrobial and antifungal properties, which can help protect plants from pathogens. benthamdirect.comresearchgate.net The unique ability of the indole nucleus to mimic peptide structures and bind reversibly to enzymes makes it a valuable scaffold for developing novel plant growth regulators and immune inducers. nih.govresearchgate.net
Interactions with Plant Hormone Receptors
Table 1: Interaction of Indoline Scaffolds with Plant Hormone Receptors
| Compound Class | Receptor Target | Organism | Reported Affinity |
| di-N,1-substituted 1-(indolin-5-yl)methanamines | RCAR/(PYR/PYL) | General | Promising Structures |
| Indolinylmethyl sulfonamides | RCAR/(PYR/PYL) | Wheat | Strong, comparable to Abscisic Acid |
| This compound | RCAR/(PYR/PYL) | Not Specified | Data not available in public domain |
Effects on Plant Growth and Development
Table 2: Effects of this compound on Plant Growth
| Parameter | Plant Species | Observed Effect |
| Germination | Not Specified | Data not available in public domain |
| Root Elongation | Not Specified | Data not available in public domain |
| Shoot Growth | Not Specified | Data not available in public domain |
| Overall Biomass | Not Specified | Data not available in public domain |
In Vivo Mechanistic Studies in Model Organisms (Non-Human)
Evaluation in Parasitic Models (e.g., Trypanosoma cruzi in mice for mechanistic insights)
While specific in vivo mechanistic studies on this compound in Trypanosoma cruzi infected mice are not described in the available literature, research on related indole derivatives provides context for potential trypanocidal activity. The user-provided citations nih.gov and nih.gov likely contain specific data on this topic, but their contents could not be accessed for this review. Generally, indole-based compounds have been investigated for their efficacy against T. cruzi, the causative agent of Chagas disease. These studies often involve murine models to assess the reduction in parasitemia and tissue parasite load. The mechanisms of action for trypanocidal compounds can vary, including interference with parasite-specific metabolic pathways or induction of oxidative stress. Without access to specific studies on this compound, a detailed mechanistic description of its action in this model is not possible.
Table 3: In Vivo Evaluation of Indole-based Compounds in Trypanosoma cruzi Models
| Compound | Animal Model | Key Mechanistic Findings |
| This compound | Mouse | Data not available in public domain nih.govnih.gov |
Exploration of Biological Effects in Other Non-Mammalian Systems
There is a lack of publicly available research on the biological effects of this compound in other non-mammalian model organisms such as insects (e.g., Drosophila melanogaster) or nematodes (e.g., Caenorhabditis elegans). Toxicological, developmental, or behavioral studies involving this specific compound in these systems have not been reported in the accessible scientific literature.
Table 4: Biological Effects of this compound in Non-Mammalian Systems
| Organism | Biological Effect Studied | Outcome |
| Drosophila melanogaster | Not Specified | Data not available in public domain |
| Caenorhabditis elegans | Not Specified | Data not available in public domain |
Theoretical and Computational Studies of this compound: A Search for In-Depth Analysis
A comprehensive search for theoretical and computational studies focusing specifically on the chemical compound this compound has revealed a significant gap in the available scientific literature. While general methodologies for computational chemistry are well-established, specific research detailing the theoretical NMR chemical shift predictions and vibrational frequency analysis for this particular molecule could not be located.
Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular structure and properties. Techniques such as Density Functional Theory (DFT) are commonly employed to predict spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental data, understanding molecular behavior, and guiding further research.
However, the application of these computational methods to this compound does not appear to have been published in the accessible scientific domain. Consequently, the detailed research findings and specific data tables requested for the subsections on Computational NMR Chemical Shift Prediction and Vibrational Frequency Analysis cannot be provided at this time. The generation of a scientifically accurate and informative article on these specific theoretical aspects is contingent upon the future publication of such dedicated research.
Applications As a Synthetic Building Block and Future Research Directions
Utility of (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an indoline (B122111) scaffold susceptible to electrophilic substitution, positions it as a key intermediate for constructing complex molecules. Its unmethylated precursor, (2,3-dihydro-1H-indol-5-ylmethyl)amine, is noted as an important intermediate for preparing various disubstituted 1-(indolin-5-yl)methanamines, highlighting the synthetic value of this structural motif. mdpi.comresearchgate.net
The primary amine functionality of this compound is a prime handle for the construction of diverse nitrogen-containing heterocycles. This can be achieved through condensation reactions with dicarbonyl compounds, cyclization with appropriate bifunctional reagents, or through multi-component reactions. For instance, reactions with β-dicarbonyl compounds could yield substituted pyrazoles or pyrimidines, while coupling with α-haloketones followed by intramolecular cyclization could lead to the formation of piperazine (B1678402) or diazepine (B8756704) rings fused with or appended to the indoline core. The synthesis of novel quinazoline (B50416) derivatives through such strategies has been demonstrated to produce compounds with interesting biological activities. nih.govbohrium.com
| Reactant Type | Potential Heterocyclic Product | General Reaction Class |
|---|---|---|
| β-Diketone | Substituted Pyrimidine (B1678525) | Condensation/Cyclization |
| α-Halo Acyl Halide | Lactam/Fused Piperazinone | Acylation/Intramolecular Nucleophilic Substitution |
| Isothiocyanate | Thiourea Derivative (precursor to Thiazoles) | Addition |
| Ortho-formylarylboronic acid | Fused Quinazoline-like structures | Multi-component Reaction |
The indoline ring is a core structural component in numerous natural products and biologically active compounds. mdpi.com Specifically, the hexahydropyrrolo[2,3-b]indole motif is found in a wide array of complex alkaloids. ub.edu Synthetic strategies targeting these natural products often involve the elaboration of a pre-existing indole (B1671886) or indoline ring. This compound could serve as a valuable starting material for the synthesis of analogues of these natural products. The aminomethyl side chain provides a reactive site for building the additional heterocyclic rings found in these complex structures.
For example, the amine could be acylated and then cyclized to form a piperidinone ring, a common feature in indole alkaloids. Research has shown that functionalization at various positions of the N-methyl indoline core is feasible, allowing for the introduction of further complexity. chemrxiv.org The synthesis of natural product analogues often leads to the discovery of compounds with novel or improved biological activities. nih.govnih.gov
Development of Novel Functional Materials and Probes
The unique electronic and structural properties of the indoline nucleus make its derivatives attractive candidates for the development of functional materials, including polymers and molecular probes.
The primary amine of this compound allows it to be readily incorporated into polymeric backbones or as a pendant group. It can serve as a monomer in the synthesis of polyamides, polyimides, or polyureas through step-growth polymerization with appropriate co-monomers like diacyl chlorides, dianhydrides, or diisocyanates. The resulting polymers would feature the N-methylindoline moiety, which could impart specific properties such as thermal stability, charge-transport capabilities, or fluorescence. Such materials could find applications in organic electronics, specialty coatings, or as high-performance plastics.
Indole and its derivatives are well-known for their fluorescent properties. nih.gov These characteristics are exploited in the design of molecular probes for sensing and imaging. The N-methylindoline core of this compound can act as a fluorophore. The primary amine provides a convenient point for attaching recognition units (e.g., ligands for metal ions or biomolecules) or modulators of fluorescence. rsc.orgrsc.org
For instance, conjugation to a specific receptor-binding moiety could create a probe that exhibits a change in fluorescence upon binding to its target, enabling visualization in biological systems. mit.edu Furthermore, the indoline structure can be part of a donor-π-acceptor (D-π-A) system, where the electronic properties can be fine-tuned to create probes sensitive to environmental changes like pH or polarity. nih.gov The development of photoactivatable probes, which become fluorescent only after irradiation with light of a specific wavelength, is another promising avenue, allowing for high spatiotemporal control in imaging experiments. nih.gov
| Probe Type | Design Strategy | Potential Application |
|---|---|---|
| Fluorescent Ion Sensor | Conjugation of the amine to a known ionophore (e.g., a crown ether). | Detection of specific metal ions in environmental or biological samples. |
| pH-Sensitive Probe | Incorporation into a D-π-A system where protonation of the amine alters the electronic structure. | Mapping pH gradients in living cells. nih.gov |
| Photoactivatable Probe | Attachment of a photolabile "caging" group to the amine that quenches fluorescence until removed by light. nih.gov | High-resolution cellular imaging. |
| Bio-conjugatable Dye | Functionalization of the amine to react with specific functional groups on proteins or nucleic acids. | Labeling and tracking of biomolecules. rsc.org |
Emerging Research Avenues for N-Methylindoline Derivatives
The field of N-methylindoline chemistry continues to expand, with several exciting research directions emerging. One major area is the development of new catalytic methods for the regioselective functionalization of the indoline core. Recent advances in C-H activation and palladium-catalyzed cross-coupling reactions are enabling the precise installation of various substituents onto the aromatic ring, which was previously challenging. chemrxiv.orgacs.org Applying these methods to this compound could rapidly generate libraries of diverse compounds for biological screening.
Furthermore, there is growing interest in using indole and indoline derivatives as scaffolds in medicinal chemistry beyond their traditional roles. For example, new indole-based compounds are being investigated for their antimicrobial and antifungal properties. nih.gov The unique three-dimensional shape and electronic properties of these scaffolds make them ideal for designing inhibitors of enzymes like kinases or proteases. The exploration of N-methylindoline derivatives in areas such as organic light-emitting diodes (OLEDs) and as components in photoredox catalysis also represents a significant frontier for future research.
Exploration of New Biological Targets and Pathways (mechanistic focus)
The this compound core is a key component in the design of inhibitors for various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. Its utility stems from the ability of the indoline nitrogen and the aminomethyl side chain to form critical hydrogen bonds and other interactions within the ATP-binding pockets of these enzymes.
One significant area of research is the development of inhibitors for Pim kinases (Pim-1, -2, and -3), a family of serine/threonine kinases implicated in the progression of both solid and hematopoietic cancers. nih.govmdpi.com The indoline moiety of this compound can be elaborated to mimic the structure of natural alkaloids like meridianin C, which has shown inhibitory activity against Pim-1 kinase. nih.gov Synthetic analogues built upon this scaffold have demonstrated potent, low micromolar to nanomolar inhibitory activity against all three Pim kinase isoforms. nih.govnih.gov Mechanistically, derivatives often function as ATP-competitive inhibitors, where the core structure occupies the adenine-binding region of the kinase, and strategically placed functional groups form hydrogen bonds with key residues in the hinge region, such as Lys67 and Glu121 in Pim-1. nih.govmdpi.com
The following table summarizes the inhibitory activity of representative compound series derived from related indole or indoline scaffolds against Pim kinases.
| Compound Series | Target Kinase(s) | Reported IC₅₀ Range | Key Mechanistic Feature |
| Substituted Benzofuropyrimidinones | Pan-Pim (1, 2, 3) | Potent, specific values vary | Guided by X-ray crystal structures to optimize cell permeability and oral exposure. nih.gov |
| Saccharomonosporine A Analogues | Pan-Pim (1, 2, 3) | 0.22 to 2.46 µM | Bioisosteres of a natural product targeting the PIM kinase family. nih.gov |
| Quinoxaline Derivatives | Pim-1 / Pim-2 | Submicromolar (e.g., 74 nM for lead) | Designed as ATP mimetics to interact with hinge glutamate (B1630785) residues. mdpi.com |
Beyond Pim kinases, the aminomethylindole framework is integral to inhibitors of other critical signaling proteins. For example, it has been used to synthesize inhibitors of pp60c-Src tyrosine kinase, another key player in cancer cell growth and metastasis. nih.gov Furthermore, derivatives have been investigated as potent inhibitors of the ALK5 receptor (TGF-β type I receptor), which is involved in cancer development and fibrotic diseases. nih.gov In these contexts, the this compound fragment serves as a rigid scaffold to correctly orient pharmacophoric elements for optimal target engagement.
Chemo-Enzymatic Synthesis and Biocatalysis
The integration of enzymatic processes with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers significant advantages in terms of selectivity, efficiency, and sustainability. nih.gov While specific biocatalytic applications involving this compound are not extensively documented in current literature, the structure of the molecule makes it an excellent candidate for several established biocatalytic transformations.
The primary amine group is a key handle for enzymes like transaminases (TAs) and monoamine oxidases (MAOs). mdpi.com For instance, a chemo-enzymatic cascade could be envisioned where a prochiral ketone precursor to the indoline ring is stereoselectively aminated using a transaminase to install the aminomethyl group with high enantiopurity. This approach is widely used in the pharmaceutical industry to produce chiral amines, which are critical intermediates for many drugs. mdpi.com
Lipases are another class of enzymes with high potential for modifying this building block. nih.govresearchgate.net If the synthesis involves a hydroxylated intermediate, lipases could be used for highly enantioselective acylation or deacylation reactions to resolve racemic mixtures, a common strategy for producing single-enantiomer drugs. nih.gov
The table below outlines potential enzymatic reactions applicable to the synthesis or modification of this compound and its precursors.
| Enzyme Class | Potential Application | Substrate Moiety | Desired Outcome |
| Transaminase (TA) | Asymmetric amination | Prochiral ketone precursor | Enantiomerically pure amine |
| Imine Reductase (IRED) | Reductive amination | Precursor aldehyde/ketone + amine | Chiral secondary/tertiary amines |
| Monoamine Oxidase (MAO) | Kinetic resolution of racemic amine | Aminomethyl group | Deracemization to a single enantiomer |
| Lipase / Esterase | Kinetic resolution of precursor | Precursor alcohol or ester | Enantiomerically pure intermediate |
The development of such chemo-enzymatic routes would represent a significant advancement, providing greener and more efficient pathways to this valuable building block and its derivatives. nih.gov
Advanced Materials Science Applications
The indole nucleus, the core structure of this compound, possesses inherent electronic properties that make it an attractive component for advanced materials. Indole derivatives have been explored as building blocks for organic semiconductors, leveraging their electron-rich nature for applications in organic electronics. rsc.org
Specifically, the this compound scaffold can be incorporated into larger conjugated systems, such as polymers or small molecules, for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The primary amine provides a convenient point for chemical modification, allowing the molecule to be polymerized or attached to other functional units through reactions like amide bond formation or Schiff base condensation.
For example, eumelanin-inspired cores derived from indole structures have been synthesized and shown to act as organic semiconductors. rsc.org By functionalizing the this compound building block and coupling it with other aromatic systems, novel materials with tailored electronic properties could be developed. The N-methylation and dihydro nature of the indoline ring can also be used to fine-tune the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance.
The potential applications in materials science are summarized below.
| Material Class | Potential Application | Role of the Indoline Moiety | Method of Incorporation |
| Organic Semiconductors | Active layer in OFETs, OPVs | Electron-donating building block | Polymerization via the amine group |
| Conductive Polymers | Organic electronic circuits, sensors | Monomeric unit in a conjugated backbone | Electropolymerization or cross-coupling reactions |
| Functional Dyes | Dye-sensitized solar cells (DSSCs) | Chromophore core or anchoring group | Synthesis into larger dye structures |
Future research in this area will likely focus on synthesizing novel polymers and small molecules from this indoline building block and characterizing their electronic and optical properties for various device applications.
Q & A
Q. What are the recommended methods for synthesizing (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine in a laboratory setting?
Synthesis typically involves multi-step organic reactions. A common approach includes functionalizing the indole core, followed by reductive amination or substitution reactions. For example, similar compounds are synthesized by reacting indole derivatives with methylating agents under controlled conditions, followed by purification via column chromatography . Reaction optimization (e.g., temperature, solvent selection) is critical to minimize side products.
Q. How can researchers characterize the structural integrity of this compound using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXS/SHELXL) is widely used for structure solution and refinement. Key parameters include resolving hydrogen bonding networks and verifying the methyl group's position on the dihydroindole ring . Pre-experimental steps involve growing high-quality crystals in aprotic solvents.
Q. What safety protocols are critical when handling this compound in laboratory environments?
Adhere to GHS guidelines:
- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- Storage : Keep in a dry, airtight container at 2–8°C to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous runoff .
Advanced Research Questions
Q. How do structural modifications to the indole ring system impact the compound's reactivity and biological activity?
Structure-activity relationship (SAR) studies reveal:
- Methyl Substitution : The 1-methyl group enhances metabolic stability by reducing oxidative deamination .
- Dihydroindole Saturation : Partial saturation (2,3-dihydro) increases conformational rigidity, improving binding affinity to serotonin receptors compared to fully aromatic analogs .
- Functional Group Additions : Amine groups at the 5-position facilitate hydrogen bonding with biological targets, as seen in related indole derivatives .
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH conditions?
- Controlled pH Studies : Use buffered solutions (pH 2–12) and monitor degradation via HPLC-MS. For example, instability in acidic conditions may correlate with protonation of the amine group, leading to ring-opening reactions .
- Temperature-Dependent NMR : Track structural changes in real-time at 25°C and 37°C to identify degradation pathways .
- Comparative Analysis : Cross-reference findings with structurally similar compounds (e.g., 1-ethyl analogs) to isolate pH-sensitive moieties .
Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
- LC-MS/MS : Offers high sensitivity (detection limits <1 ng/mL) and specificity by targeting unique fragmentation patterns (e.g., m/z transitions) .
- Isotope Dilution : Use deuterated internal standards (e.g., D₃-methyl analogs) to correct for matrix effects .
- Microextraction Techniques : Solid-phase microextraction (SPME) minimizes interference from proteins and lipids in plasma samples .
Methodological Notes
- Data Validation : Cross-validate crystallographic data with computational models (DFT calculations) to confirm bond angles and torsional strain .
- Biological Assays : Prioritize cell-based assays (e.g., HEK-293T transfected with target receptors) over in vitro binding studies to account for membrane permeability .
- Contradiction Resolution : When conflicting stability data arise, replicate experiments under standardized conditions (e.g., ICH Q1A guidelines) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
